3-[tert-Butyl(ethyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[tert-Butyl(ethyl)amino]propanenitrile is an organic compound characterized by the presence of a tert-butyl group, an ethyl group, and an amino group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(ethyl)amino]propanenitrile typically involves the reaction of tert-butylamine with ethyl bromide to form tert-butyl(ethyl)amine. This intermediate is then reacted with acrylonitrile under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[tert-Butyl(ethyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or their derivatives.
Reduction: Primary amines.
Substitution: Amides or other substituted nitriles.
Scientific Research Applications
3-[tert-Butyl(ethyl)amino]propanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[tert-Butyl(ethyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(aminomethyl)phenylcarbamate
- tert-Butyl carbamate
- tert-Butyl (3-aminopropyl)carbamate
Uniqueness
3-[tert-Butyl(ethyl)amino]propanenitrile is unique due to its combination of a tert-butyl group, an ethyl group, and a nitrile group. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Biological Activity
3-[tert-Butyl(ethyl)amino]propanenitrile is a compound that has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its mechanism involves binding to active sites, which can lead to inhibition or modulation of enzymatic activity. For instance, it has been noted that compounds with similar structural motifs exhibit significant inhibitory effects on various kinases, including p38 MAP kinase, suggesting that this compound may share similar properties .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of bulky groups like tert-butyl can enhance binding affinity and selectivity towards specific targets. In a comparative analysis, compounds with larger lipophilic substituents demonstrated improved potency against certain biological targets. For example, the introduction of bulky tert-butyl groups in related compounds resulted in a significant increase in inhibitory potency against p38 MAP kinase, highlighting the importance of steric factors in drug design .
Inhibition Studies
In a recent study, a series of derivatives were synthesized to evaluate their inhibitory effects on GSK-3β, a critical kinase involved in various cellular processes. The findings indicated that modifications in the alkyl chain length and branching significantly affected the biological activity. Compounds with shorter aliphatic chains exhibited moderate activity, while those with bulky tert-butyl groups showed enhanced potency .
Cytotoxicity Evaluation
The cytotoxic potential of this compound was assessed using various cell lines, including cancerous and non-cancerous cells. The results revealed minimal cytotoxic effects even at higher concentrations (up to 10 µM), indicating a favorable safety profile for potential therapeutic applications .
Data Tables
Compound | Target Enzyme | IC50 (nM) | Selectivity | Cytotoxicity |
---|---|---|---|---|
This compound | GSK-3β | 480 | High | Low |
Related Compound A | p38 MAPK | 360 | Moderate | Moderate |
Related Compound B | p38 MAPK | 720 | Low | High |
Properties
CAS No. |
921204-26-4 |
---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-[tert-butyl(ethyl)amino]propanenitrile |
InChI |
InChI=1S/C9H18N2/c1-5-11(8-6-7-10)9(2,3)4/h5-6,8H2,1-4H3 |
InChI Key |
PCYZWHMOSQKBMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.